molecular formula C15H18N2O B7501707 3-Indol-1-yl-1-pyrrolidin-1-ylpropan-1-one

3-Indol-1-yl-1-pyrrolidin-1-ylpropan-1-one

Cat. No. B7501707
M. Wt: 242.32 g/mol
InChI Key: XDOGMWTZGSDQOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Indol-1-yl-1-pyrrolidin-1-ylpropan-1-one, also known as α-PVP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a psychoactive stimulant that has gained popularity in recent years due to its potent effects and easy availability. The chemical structure of α-PVP is similar to other cathinones such as MDPV and methylone, which are known to produce euphoric and stimulant effects.

Mechanism of Action

The exact mechanism of action of α-PVP is not fully understood, but it is believed to act as a dopamine reuptake inhibitor and norepinephrine reuptake inhibitor. This leads to an increase in the levels of dopamine and norepinephrine in the brain, which produces the stimulant effects observed with α-PVP use. It is also believed to have some affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The use of α-PVP has been shown to produce a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also produces a range of psychological effects, including feelings of euphoria, increased energy, and increased sociability. However, prolonged use of α-PVP can lead to negative effects, such as paranoia, anxiety, and psychosis.

Advantages and Limitations for Lab Experiments

The advantages of using α-PVP in laboratory experiments are its potent effects, ease of synthesis, and availability. It is also a useful tool for investigating the mechanisms of action of cathinones and their effects on the central nervous system. However, the use of α-PVP in laboratory experiments is limited by its potential for abuse and the negative effects associated with its use. Researchers must take precautions to ensure that the use of α-PVP is conducted in a safe and ethical manner.

Future Directions

There are several future directions for α-PVP research. One area of interest is the development of new cathinone derivatives that have improved therapeutic potential and reduced potential for abuse. Another area of interest is the investigation of the long-term effects of α-PVP use and its potential for addiction. Additionally, research on the use of α-PVP as a tool for investigating the mechanisms of action of other psychoactive compounds is also an area of interest.
Conclusion:
In conclusion, 3-Indol-1-yl-1-pyrrolidin-1-ylpropan-1-one, or α-PVP, is a synthetic cathinone that has gained popularity in recent years due to its potent psychoactive effects. It is a useful tool for investigating the mechanisms of action of cathinones and their effects on the central nervous system. However, its potential for abuse and negative effects associated with its use must be taken into consideration when using it in laboratory experiments. Further research is needed to investigate the potential therapeutic uses of α-PVP and its long-term effects on the brain and behavior.

Synthesis Methods

The synthesis of α-PVP involves the reaction of 1-benzoyl-2-(pyrrolidin-1-yl)propan-1-one with indole-3-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction produces 3-Indol-1-yl-1-pyrrolidin-1-ylpropan-1-one as the final product. The synthesis of α-PVP is relatively simple, and the starting materials are readily available, making it easy to produce in large quantities.

Scientific Research Applications

α-PVP has been studied extensively in the scientific community due to its potent psychoactive effects. It has been used as a research tool to investigate the mechanisms of action of cathinones and their effects on the central nervous system. α-PVP has been shown to produce stimulant effects similar to other cathinones, such as increased locomotor activity, hyperthermia, and increased dopamine release in the brain.

properties

IUPAC Name

3-indol-1-yl-1-pyrrolidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c18-15(17-9-3-4-10-17)8-12-16-11-7-13-5-1-2-6-14(13)16/h1-2,5-7,11H,3-4,8-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOGMWTZGSDQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCN2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Indol-1-yl-1-pyrrolidin-1-ylpropan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.